molecular formula C13H18N4O2S B4393531 1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

Cat. No. B4393531
M. Wt: 294.38 g/mol
InChI Key: CIOSRNKCEXTVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as CYCLOPS and has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CYCLOPS involves the inhibition of tubulin polymerization, which is essential for cell division. CYCLOPS binds to the colchicine binding site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. This mechanism makes CYCLOPS a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. CYCLOPS has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CYCLOPS is its potent antiproliferative activity against cancer cells. It also has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, the synthesis of CYCLOPS is a complex process that requires expertise and precision. The compound is also relatively expensive, making it challenging to use for large-scale experiments.

Future Directions

There are several future directions for the research on CYCLOPS. One of the significant areas of research is the development of new anticancer drugs based on CYCLOPS's structure and mechanism of action. Researchers are also exploring the potential of CYCLOPS as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Further studies are needed to understand the compound's pharmacokinetics and toxicity, which will help in the development of safe and effective drugs.

Scientific Research Applications

CYCLOPS has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that CYCLOPS exhibits potent antiproliferative activity against various cancer cell lines. It works by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-cyclohexyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c18-11-6-9(12(19)15-13-16-14-8-20-13)7-17(11)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOSRNKCEXTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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